N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Lead compounds often suffer rapid N-dealkylation clearance. N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine (CAS 1142210-63-6) addresses this with a directly attached THF ring that sterically shields the amine. • Reduces lipophilicity by ~0.6 log units vs. methylene analog, improving solubility and exposure • Only 2 rotatable bonds for efficient fragment-based screening; 7% lower MW boosts ligand efficiency • Reliable supply for hit-to-lead and B1 antagonist programs.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1142210-63-6
Cat. No. B1327095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine
CAS1142210-63-6
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCN(C1CCNCC1)C2CCCO2
InChIInChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3
InChIKeySHFGSEDSIQKGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine: Compact Secondary Amine with Direct THF Ring


N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine (CAS 1142210-63-6) is a synthetic secondary amine featuring a piperidine core substituted at the 4-position with an N-methyl-N-(tetrahydrofuran-2-yl) moiety. With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it is characterized by a directly linked tetrahydrofuran (THF) ring, which imparts a distinct steric and electronic profile compared to analogs bearing flexible linkers . The compound, also known as N-methyl-N-(oxolan-2-yl)piperidin-4-amine, is available from various chemical suppliers as a specialty research chemical and is structurally positioned as a versatile intermediate for medicinal chemistry campaigns focused on constrained amine pharmacophores.

Fragment Efficiency Constrained amine scaffold with low molecular weight and restricted flexibility for fragment-based libraries.
Lipophilicity Control Direct THF attachment reduces predicted logP, supporting aqueous solubility in lead optimization.
Metabolic Stability Cyclic N-THF motif resists oxidative N-dealkylation, a common clearance pathway for tertiary amines.
IP-Enabling Scaffold Core motif in B1 receptor antagonist patents, providing entry into protected chemical space.

Why the Methylene-Linked Analog Cannot Substitute This Compound


Superficially similar N-alkyl-piperidin-4-amines cannot be interchanged without affecting critical molecular properties. The target compound differs from its closest commercial analog, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0), by the absence of a methylene spacer between the piperidine core and the tetrahydrofuran ring. This single structural modification results in a molecular weight reduction of ~7%, reduces the number of rotatable bonds from three to two, and lowers the computed lipophilicity (XLogP3) from 0.8 to an estimated 0.2 [1]. In drug discovery, these changes significantly influence ADME (Absorption, Distribution, Metabolism, Excretion) properties, target binding conformations, and metabolic soft-spot profiles, making the compounds functionally distinct in SAR (Structure-Activity Relationship) studies [2].

Molecular weight and rotatable bond differences between direct THF and methylene-linked analogs shift fragment efficiency and conformational sampling profiles.
Direct THF attachment reduces computed lipophilicity, which shifts aqueous solubility and ADME property predictions relative to the methylene-linked analog.
The cyclic N–THF bond eliminates the exocyclic N-dealkylation site present in the methylene analog, substantially altering the metabolic soft-spot profile.

Key Physicochemical Differentiators for Procurement


Lower Molecular Weight Enhances Fragment Efficiency

The target compound (1142210-63-6) has a molecular weight of 184.28 g/mol, which is 14.03 g/mol (7.1%) lower than its closest structural analog, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0, MW: 198.31 g/mol). This reduction is achieved by eliminating the benzylic methylene linker while retaining identical heteroatom functionality [1]. For procurement strategies focused on lead-like or fragment-based libraries, the lower MW of the target compound is a quantifiable advantage, as it directly contributes to improved ligand efficiency metrics (e.g., LEAN) when elaborated into larger lead molecules.

Molecular Weight
Cross-study comparable
184.28 g/mol (7.1% lower than methylene analog)
Supports fragment efficiency metrics in lead optimization
Computed from molecular formula
Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Reduced Rotatable Bonds for Preorganized Binding

The target compound possesses two rotatable bonds, while the methylene-linked analog has three. The absence of the methylene spacer in N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine locks the THF ring into a more restricted orientation relative to the piperidine core. This leads to a lower conformational entropy penalty upon target binding, which is a well-precedented driver of improved binding affinity and selectivity in medicinal chemistry [1][2]. The restricted flexibility makes this compound a preferred scaffold for programs where pre-organization of the ligand in the bioactive conformation is critical for potency.

Rotatable Bonds
Cross-study comparable
2 (vs 3 in analog, 33% fewer)
Reduces conformational entropy for target binding
Counted from SMILES structures
Conformational Analysis Drug Design Pharmacophore Modeling

Lower Lipophilicity Improves Aqueous Solubility

The directly attached oxygen-containing THF ring reduces the computed XLogP3 of the target compound to approximately 0.2, compared to a reported value of 0.8 for the methylene-linked analog [1]. This decrease in logP by ~0.6 log units predicts a 4-fold improvement in intrinsic aqueous solubility, which can directly impact in vivo exposure. For chemical biology probes or oral drug candidates, this represents a meaningful differentiation in developability profiles, often requiring lower lipophilicity for optimal ADME properties [2].

Predicted LogP
Class-level inference
~0.2 (Δ -0.6 vs methylene analog)
Indicates ~4-fold higher aqueous solubility
Estimated by methylene subtraction
ADME Lipophilicity Solubility Drug-likeness

Resistance to Oxidative N-Dealkylation Metabolism

Cytochrome P450-mediated N-dealkylation is a major clearance pathway for tertiary amines. In the methylene-linked analog, the exocyclic N–CH₂–THF bond is a classical site for oxidative cleavage, generating the secondary amine and an aldehyde metabolite. In N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine, the analogous N–C bond is directly to the THF ring, creating a sterically and electronically distinct environment. The cyclic nature of the N-THF attachment increases the bond dissociation energy for N-dealkylation and shields the α-carbon from enzymatic oxidation. This makes the target compound inherently more resistant to a common hepatic clearance mechanism, a critical consideration for in vivo probe or lead evaluation [1][2].

N-Dealkylation Susceptibility
Class-level inference
Cyclic N-THF (target) vs exocyclic N–CH₂–THF (analog)
Cyclic constraint resists oxidative metabolism
Based on CYP metabolism knowledge
Drug Metabolism Metabolic Stability Oxidative Metabolism

Privileged Scaffold in B1 Receptor Antagonist Patents

A Boehringer Ingelheim patent (US 2012/0208823 A1) describes a series of disubstituted tetrahydrofuranyl compounds targeting the bradykinin B1 receptor, a validated target for inflammatory pain and osteoarthritis. N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine represents a core structural motif within these patent examples, where its unique steric and electronic properties contribute to B1 receptor affinity. The patent specifically claims compounds incorporating the directly attached tetrahydrofuranyl amine scaffold, underscoring its privileged nature in this therapeutic program [1]. For organizations developing B1 antagonists or expanding into adjacent GPCR targets, sourcing this compound provides a direct entry into a pre-validated intellectual property space.

Patent Scaffold
Class-level inference
Core motif in US 2012/0208823 (B1 antagonists)
Privileged scaffold for B1 receptor SAR
Patent analysis; biological confirmation required
Pain Indication Bradykinin B1 Receptor Patent Synthesis Pharmaceutical Intermediate

Predicted Density and Boiling Point Guide Purification

The predicted density of the target compound is 1.03 ± 0.1 g/cm³, and its boiling point is 281.2 ± 40.0 °C at 760 mmHg . While the analog's specific data is not available, the structural difference (more compact, higher polarity) projects it to have a higher density and a lower boiling point compared to the heavier, more lipophilic methylene analog. This matters for process chemistry: the lower boiling point and reduced molecular weight may facilitate distillation purification, while the higher density can simplify liquid-liquid extraction during workup. For laboratories scaling up synthesis or requiring high-purity batches, these predicted values guide solvent selection and purification strategy .

Predicted Density & Boiling Point
Supporting evidence
Density 1.03 g/cm³, BP 281.2°C
Supports purification method design
Predicted; experimental validation pending
Process Chemistry Purification Physicochemical Properties

Optimal Research and Procurement Scenarios


Fragment Library Design for 3D-Enriched Amine Scaffolds

Given its low molecular weight (184.28 g/mol) and restricted rotatable bonds (2), this compound is an ideal fragment hit for targets where ligand efficiency is paramount. Its direct THF attachment provides a unique 3D shape distinct from planar aryl amines. Procurement for fragment-based screening libraries focused on challenging, non-classical binding sites (e.g., protein-protein interactions) is supported. The 7% lower MW versus the methylene analog directly translates to higher ligand efficiency in fragment elaboration strategies [1].

Lead Optimization for Bradykinin B1 Antagonists

The compound is explicitly represented in the patent landscape of disubstituted tetrahydrofuranyl B1 antagonists. Research groups working on inflammatory pain, osteoarthritis, or neuropathic pain can leverage this scaffold as a privileged core for SAR expansion. The compound's resistance to N-dealkylation metabolism is a critical advantage in the in vivo profiling of B1 antagonist leads [1].

Metabolic Stability Engineering of Tertiary Amines

For medicinal chemistry programs facing rapid in vivo clearance due to N-dealkylation, replacing a flexible N-alkylmethylene-THF group with this compound's directly attached N-THF motif is a rational design strategy. The steric shielding and cyclic constraint reduce oxidative metabolism, potentially improving pharmacokinetic half-life without adding significant molecular weight [1].

Aqueous Solubility Optimization in Lipophilic Series

In early-stage hit-to-lead campaigns where lead compounds exceed a logP of 3-4, incorporating this building block (estimated XLogP3 ~0.2) can reduce compound lipophilicity by approximately 0.6 log units compared to the methylene analog. This provides a quantifiable strategy to improve aqueous solubility and in vivo exposure without resorting to more drastic structural changes that could compromise potency [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Constrained amine with direct THF attachment
Ligand efficiency and 3D shape diversity
B1 antagonist lead optimization
Patent-exemplified tetrahydrofuranyl amine scaffold
B1 receptor binding and metabolic stability
In vivo metabolic stability engineering
N-dealkylation resistance via cyclic N-THF
CYP-mediated clearance and half-life
Aqueous solubility improvement
Reduced lipophilicity without added polar groups
Intrinsic solubility and in vivo exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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